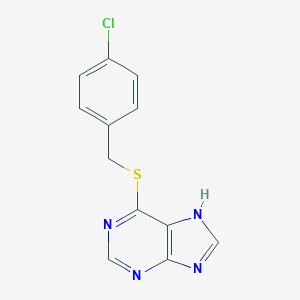
4-chlorobenzyl 7H-purin-6-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorobenzyl 7H-purin-6-yl sulfide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl 7H-purin-6-yl sulfide is not fully understood. However, studies suggest that it may act by inhibiting enzymes involved in cancer cell growth and proliferation. It may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorobenzyl 7H-purin-6-yl sulfide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve glucose metabolism and reduce insulin resistance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chlorobenzyl 7H-purin-6-yl sulfide in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-chlorobenzyl 7H-purin-6-yl sulfide. One direction could be to further explore its anticancer properties and investigate its potential as a chemotherapeutic agent. Another direction could be to study its antioxidant properties and potential applications in treating oxidative stress-related diseases. Additionally, further research could be done to understand its mechanism of action and identify potential molecular targets. Finally, studies could be conducted to improve its solubility and investigate its potential applications in drug delivery systems.
Conclusion:
In conclusion, 4-chlorobenzyl 7H-purin-6-yl sulfide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research involving this compound, and further studies are needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 4-chlorobenzyl 7H-purin-6-yl sulfide involves the reaction of 4-chlorobenzyl chloride with 7H-purin-6-yl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained in high yield and purity and can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzyl 7H-purin-6-yl sulfide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antioxidant properties and has shown potential in protecting against oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
5069-67-0 |
|---|---|
Produktname |
4-chlorobenzyl 7H-purin-6-yl sulfide |
Molekularformel |
C12H9ClN4S |
Molekulargewicht |
276.75 g/mol |
IUPAC-Name |
6-[(4-chlorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9ClN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChI-Schlüssel |
FOOOURJUHZNGIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
Andere CAS-Nummern |
5069-67-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
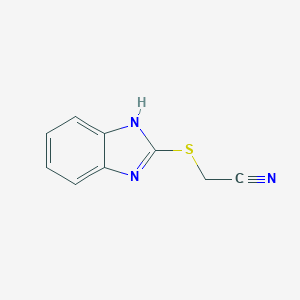

![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)


![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
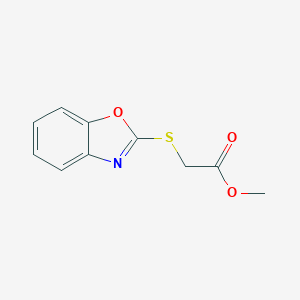

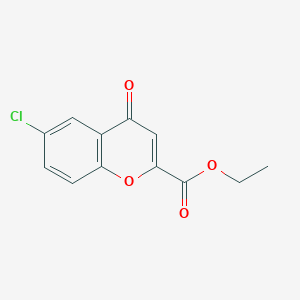
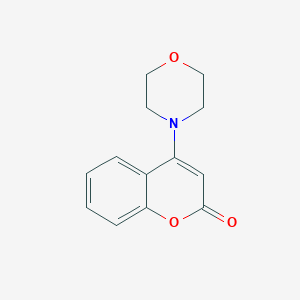
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)